![molecular formula C21H21NO2S2 B2382415 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-43-1](/img/structure/B2382415.png)
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is a useful research compound. Its molecular formula is C21H21NO2S2 and its molecular weight is 383.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Properties
- Synthesis of Novel Soluble Fluorinated Polyamides : A study by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting their amorphous nature, solubility in organic solvents, and their potential application in material sciences due to their physical properties like high glass transition temperatures and tensile strengths (Liu et al., 2013).
Chemical Compounds and Reactions
Green-emitting Iridium(III) Complexes : A study by Constable et al. (2014) explores the characteristics of green-emitting iridium(III) complexes, which include sulfanyl- or sulfone-functionalized cyclometallating ligands. This research could be relevant for developing new luminescent materials (Constable et al., 2014).
Iron(II) Complexes with Sulfanyl- and Sulfonyl-Substituted Ligands : Research by Cook et al. (2015) examines the interplay between spin-crossover and crystallographic phase changes in iron(II) complexes containing sulfanyl- and sulfonyl-substituted ligands. This study contributes to understanding the structural dynamics of such complexes (Cook et al., 2015).
Synthesis Methods
Synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Gilbile et al. (2017) describe a modified synthesis process for this compound, focusing on the green metrics assessment and efficiency improvements. This research contributes to the field of synthetic chemistry and green chemistry practices (Gilbile et al., 2017).
Synthesis of Functionalized Pyridines : A study by Schmidt et al. (2006) discusses the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles. This research is significant for developing new pyridine-based compounds with potential applications in various fields (Schmidt et al., 2006).
Antimicrobial Activity of Sulfanyl-Substituted Pyrrolidin-2-ones : Zareef et al. (2008) explore the synthesis and antimicrobial activity of sulfanyl-substituted pyrrolidin-2-ones, providing insights into potential applications in pharmaceuticals and microbiology (Zareef et al., 2008).
Chemical Analysis and Characterization
- Crystal Structure Analysis : Studies like those by Patel and Purohit (2017) and Karczmarzyk and Malinka (2004) involve crystal structure analysis of compounds related to sulfamethazine and isothiazolopyridines, respectively. These studies contribute to our understanding of molecular configurations and interactions (Patel & Purohit, 2017); (Karczmarzyk & Malinka, 2004).
Propriétés
IUPAC Name |
4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-14-5-9-18(10-6-14)25-21-20(16(3)13-17(4)22-21)26(23,24)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNJTXXBALWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)
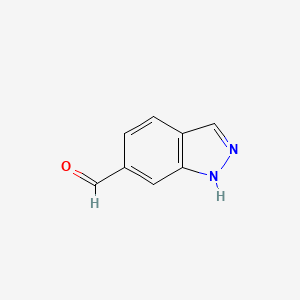
![4-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2382336.png)
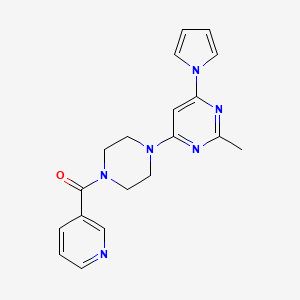

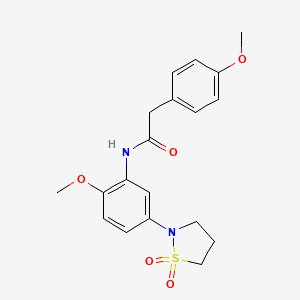
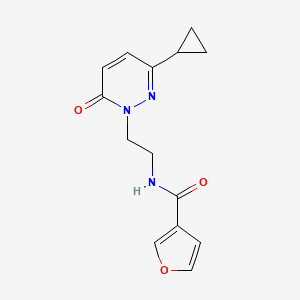
![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)
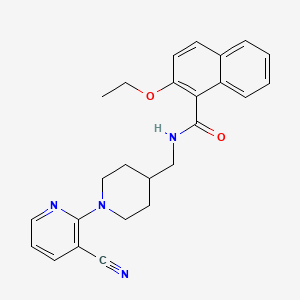
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
![4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)
![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)
